molecular formula C22H19N5 B10945553 2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline

2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10945553
M. Wt: 353.4 g/mol
InChI Key: IVZULKHAJYANQK-UHFFFAOYSA-N
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Description

2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which combine elements of carbazole and triazoloquinazoline, making it a promising candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the carbazole and triazoloquinazoline moieties. The carbazole moiety can be synthesized through the hydrogenation of carbazole derivatives in the presence of catalysts such as palladium or platinum under controlled conditions . The triazoloquinazoline moiety is often prepared through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce fully hydrogenated carbazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylmethyl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of carbazole and triazoloquinazoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydrocarbazol-9-ylmethyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H19N5/c1-4-10-18-17(9-1)22-24-21(25-27(22)14-23-18)13-26-19-11-5-2-7-15(19)16-8-3-6-12-20(16)26/h1-2,4-5,7,9-11,14H,3,6,8,12-13H2

InChI Key

IVZULKHAJYANQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC4=NN5C=NC6=CC=CC=C6C5=N4

Origin of Product

United States

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